

Application Notes and Protocols for DosatiLink-2™ Antibody Conjugation

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Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The linker molecule that connects the antibody and the payload is a critical component, influencing the stability, efficacy, and toxicity of the ADC.[3][4] **DosatiLink-2**™ is a novel, cleavable linker system designed to provide high stability in circulation and efficient release of the cytotoxic agent within the target tumor cell. These application notes provide a detailed protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using the **DosatiLink-2**™ chemistry.

The **DosatiLink-2**™ linker utilizes a pH-sensitive moiety, ensuring stability at physiological pH and rapid cleavage in the acidic environment of the endosomes and lysosomes of cancer cells. [3] The antibody conjugation is achieved through the reaction of an N-hydroxysuccinimide (NHS) ester functional group on the linker with primary amines present on lysine residues of the antibody.[5][6]

Core Principles of DosatiLink-2™ Conjugation

The conjugation process is a two-step procedure. First, the cytotoxic payload is activated with the **DosatiLink-2**TM linker. Second, the activated linker-payload molecule is conjugated to the antibody. This protocol assumes the use of a pre-activated **DosatiLink-2**TM-Payload complex.



Key Features of **DosatiLink-2**™:

- pH-Sensitive Cleavage: Designed for payload release in the acidic intracellular compartments of tumor cells.
- Lysine-Based Conjugation: Targets accessible primary amines on the antibody.
- Optimized Hydrophilicity: The linker is designed to minimize aggregation and improve the pharmacokinetic properties of the resulting ADC.

Quantitative Data Summary

The following tables provide recommended starting conditions and expected outcomes for the **DosatiLink-2**™ conjugation protocol. Optimization may be required for different antibodies and payloads.

Table 1: Recommended Reagent Concentrations

Reagent	Stock Concentration	Final Reaction Concentration
Antibody	5-10 mg/mL	2-5 mg/mL
DosatiLink-2™-Payload	10 mM in DMSO	100-200 μΜ
Conjugation Buffer	1X PBS, pH 8.0	-
Quenching Solution	1 M Tris-HCl, pH 8.0	50 mM

Table 2: Reaction Conditions and Expected Outcomes



Parameter	Recommended Value	Expected Outcome
Molar Ratio (Linker- Payload:Antibody)	5:1 to 10:1	Drug-to-Antibody Ratio (DAR) of 2-4
Reaction Temperature	4°C	Controlled conjugation, minimizes aggregation
Reaction Time	16-18 hours	Sufficient for optimal conjugation
Purification Method	Size Exclusion Chromatography (SEC)	Removal of unconjugated payload and linker
Final ADC Concentration	1-2 mg/mL	-

Experimental Protocols

This protocol describes the conjugation of a **DosatiLink-2**™-activated payload to a monoclonal antibody.

Materials and Reagents

- Monoclonal Antibody (mAb) of interest
- DosatiLink-2™-Payload complex
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 8.0
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Purification columns (e.g., Sephadex G-25 or similar for SEC)
- Spectrophotometer
- Centrifugal concentration devices

Antibody Preparation



- Buffer exchange the antibody into the Conjugation Buffer (PBS, pH 8.0). Ensure the final antibody concentration is between 5-10 mg/mL.
- The antibody solution should be free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA).

DosatiLink-2[™]-Payload Conjugation to Antibody

- Prepare a 10 mM stock solution of the DosatiLink-2™-Payload complex in anhydrous DMSO.
- Bring the antibody solution to room temperature.
- Add the desired molar excess of the **DosatiLink-2**[™]-Payload stock solution to the antibody solution. A starting molar ratio of 8:1 (linker-payload:antibody) is recommended.
- Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing.
- Incubate the reaction at 4°C for 16-18 hours with gentle agitation.

Quenching the Reaction

- After the incubation period, add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.
- Incubate for 30 minutes at 4°C to quench any unreacted NHS-ester groups.

Purification of the Antibody-Drug Conjugate

- Purify the ADC using size exclusion chromatography (SEC) to remove unconjugated linkerpayload molecules and any aggregates.
- Equilibrate the SEC column with PBS, pH 7.4.
- Load the quenched reaction mixture onto the column.
- Collect fractions corresponding to the monomeric ADC peak.

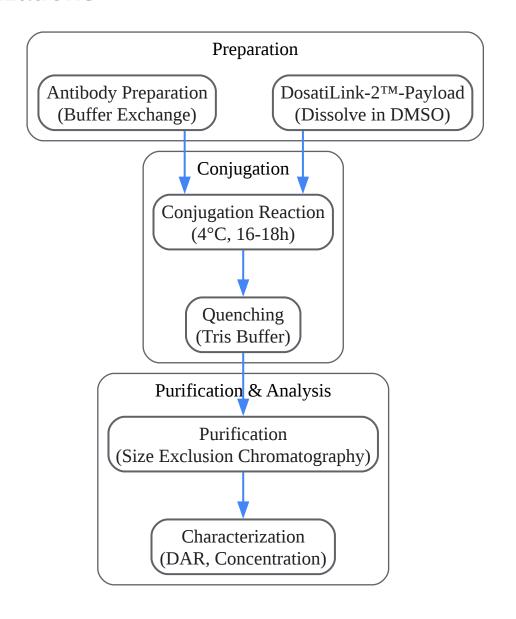


 Pool the relevant fractions and concentrate the ADC using a centrifugal concentration device.

Characterization of the ADC

- Determine Protein Concentration: Measure the absorbance of the purified ADC at 280 nm.
- Determine Drug-to-Antibody Ratio (DAR): The DAR can be determined using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

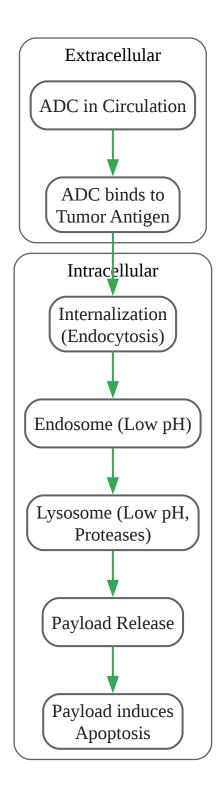
Visualizations





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Caption: Experimental workflow for **DosatiLink-2**™ conjugation to antibodies.



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Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).[7][8]

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